N-2-biphenylyl-4-butoxybenzamide

Angiogenesis Colon Cancer Antiproliferative Activity

N-2-biphenylyl-4-butoxybenzamide, also known by its research code HMQ18-22, is a biphenyl benzamide-derived small molecule identified as a novel angiogenesis inhibitor. It is structurally and functionally characterized as a synthetic analog of the natural alkaloid taspine.

Molecular Formula C23H23NO2
Molecular Weight 345.4 g/mol
Cat. No. B5055153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-2-biphenylyl-4-butoxybenzamide
Molecular FormulaC23H23NO2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
InChIInChI=1S/C23H23NO2/c1-2-3-17-26-20-15-13-19(14-16-20)23(25)24-22-12-8-7-11-21(22)18-9-5-4-6-10-18/h4-16H,2-3,17H2,1H3,(H,24,25)
InChIKeyUNCPHUHGLRTQTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-2-biphenylyl-4-butoxybenzamide (HMQ18-22): An Angiogenesis Inhibitor Targeting the VEGFR Signaling Pathway


N-2-biphenylyl-4-butoxybenzamide, also known by its research code HMQ18-22, is a biphenyl benzamide-derived small molecule identified as a novel angiogenesis inhibitor [1]. It is structurally and functionally characterized as a synthetic analog of the natural alkaloid taspine [1]. The compound's primary mechanism of action involves targeting vascular endothelial growth factor receptor (VEGFR) signaling, specifically by decreasing the phosphorylation of key downstream kinases such as VEGFR2, VEGFR1, Akt, PKCα, and PLCγ-1, without directly inhibiting VEGFR2 kinase activity [1]. This profile differentiates it from classical ATP-competitive VEGFR tyrosine kinase inhibitors.

Why N-2-biphenylyl-4-butoxybenzamide (HMQ18-22) Cannot Be Replaced by Other VEGFR-Targeting Compounds


Generic substitution within the class of VEGFR-targeting agents is scientifically unsound due to the distinct mechanism of action of N-2-biphenylyl-4-butoxybenzamide. Unlike conventional ATP-competitive VEGFR2 tyrosine kinase inhibitors, this compound does not directly inhibit the kinase domain (IC50 > 5000 nM) [1]. Instead, it functions by interfering with receptor phosphorylation and downstream signaling cascades, as validated by phospho-antibody arrays and siRNA knockdown studies [1]. This mechanistic divergence means that even compounds with similar anti-angiogenic intent, such as taspine or sorafenib, cannot be assumed to produce equivalent biological outcomes, particularly in terms of target engagement and downstream signaling modulation.

Quantitative Differentiation of N-2-biphenylyl-4-butoxybenzamide: A Head-to-Head Comparison Guide


Antiproliferative Activity in LoVo Colon Cancer Cells: Comparison with Taspine

N-2-biphenylyl-4-butoxybenzamide (HMQ18-22) demonstrates potent antiproliferative activity in LoVo human colon cancer cells with an IC50 of 14.01 μM [1]. This value can be contextualized against its parent scaffold, taspine, for which no direct IC50 in LoVo cells is reported in the primary literature; however, taspine exhibits an IC50 of 52.5 μM against CACO-2 colon cancer cells [2], suggesting a potential improvement in potency for the HMQ18-22 derivative in colon cancer cell models.

Angiogenesis Colon Cancer Antiproliferative Activity

In Vivo Angiogenesis Inhibition: CAM Assay Potency Comparison

In the chicken chorioallantoic membrane (CAM) assay, a standard in vivo model for angiogenesis, N-2-biphenylyl-4-butoxybenzamide (HMQ18-22) exhibited an IC50 of 3.42 μg/egg for the inhibition of vessel formation [1]. In comparison, the parent compound taspine has been reported to inhibit CAM angiogenesis within a concentration range of 0.5-2 μg/egg, without a defined IC50 [2].

Angiogenesis In Vivo Assay CAM Assay

Unique Mechanism: Lack of Direct VEGFR2 Kinase Inhibition

A key differentiating feature of N-2-biphenylyl-4-butoxybenzamide (HMQ18-22) is its inability to directly inhibit VEGFR2 kinase activity, with an IC50 exceeding 5000 nM [1]. This contrasts sharply with classical small-molecule VEGFR2 inhibitors like sorafenib and sunitinib, which are potent ATP-competitive kinase inhibitors [2].

Mechanism of Action VEGFR2 Kinase Inhibition

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Model

In a human colon tumor xenograft model using athymic mice, N-2-biphenylyl-4-butoxybenzamide (HMQ18-22) significantly inhibited tumor growth. While exact tumor volume reduction percentages are not explicitly tabulated in the text, the study reports a statistically significant decrease in tumor growth compared to the untreated control group (P<0.01) [1].

In Vivo Efficacy Colon Cancer Xenograft Model

Optimal Research and Industrial Application Scenarios for N-2-biphenylyl-4-butoxybenzamide


Investigating VEGFR Signaling Pathways Independent of Direct Kinase Inhibition

N-2-biphenylyl-4-butoxybenzamide is uniquely suited as a chemical probe for dissecting VEGFR2-mediated signaling pathways that are independent of the receptor's kinase activity. Its established IC50 of >5000 nM against VEGFR2 kinase, combined with its confirmed ability to decrease receptor phosphorylation and downstream signaling, makes it an ideal tool for studying non-canonical VEGFR functions, protein-protein interactions, or ligand-induced receptor modulation without the confounding variable of direct ATP-site blockade [1].

Preclinical Development of Anti-Angiogenic Therapies for Colorectal Cancer

Given its validated antiproliferative activity in LoVo human colon cancer cells (IC50 = 14.01 μM) and its proven efficacy in reducing tumor growth in a LoVo xenograft mouse model, this compound is a strong candidate for use in preclinical studies focused on colorectal cancer therapy [1]. Its distinct mechanism of action offers a potential alternative to existing VEGFR-targeted TKIs, which are often limited by acquired resistance.

Quantitative Structure-Activity Relationship (QSAR) and Lead Optimization Studies

As a structurally defined analog of taspine, N-2-biphenylyl-4-butoxybenzamide serves as a critical data point for medicinal chemistry and QSAR studies aimed at optimizing the biphenyl-benzamide scaffold for enhanced anti-angiogenic potency and selectivity. Its defined IC50 in both cellular (14.01 μM) and in vivo CAM (3.42 μg/egg) assays provides concrete benchmarks for evaluating the success of subsequent derivative design and synthesis [1].

Quote Request

Request a Quote for N-2-biphenylyl-4-butoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.